molecular formula C15H14BrFN2O3S B4781366 N-(4-bromo-2-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(4-bromo-2-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B4781366
M. Wt: 401.3 g/mol
InChI Key: ICTAUFNLTJTDBE-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O3S/c1-19(23(2,21)22)14-6-4-3-5-11(14)15(20)18-13-8-7-10(16)9-12(13)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTAUFNLTJTDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps, including halogenation, sulfonylation, and amidation reactions. A common synthetic route might include:

    Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring using reagents like bromine (Br2) and fluorine gas (F2) under controlled conditions.

    Sulfonylation: Reaction of the intermediate with methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N) to introduce the methylsulfonyl group.

    Amidation: Coupling of the sulfonylated intermediate with 2-aminobenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions to form dehalogenated products.

    Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dehalogenated benzamide derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
  • N-(4-bromo-2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
  • N-(4-bromo-2-fluorophenyl)-2-[ethyl(ethylsulfonyl)amino]benzamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is unique due to the specific combination of bromine, fluorine, and methylsulfonyl groups, which can impart distinct chemical and biological properties compared to its analogs. These differences can affect its reactivity, solubility, and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Reactant of Route 2
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N-(4-bromo-2-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

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